3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid
Description
Properties
IUPAC Name |
3-[(2-methyl-1H-indol-3-yl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-15(13-7-2-3-8-14(13)17-10)19-18-12-6-4-5-11(9-12)16(20)21/h2-9,17H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIRLVMIFBNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Strategy
Retrosynthetically, the molecule can be dissected into two key fragments:
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2-Methylindole-3-carbaldehyde : Provides the indole core with a reactive aldehyde group.
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3-Hydrazinylbenzoic acid : Supplies the hydrazine nucleophile and carboxylic acid functionality.
The coupling of these fragments via acid-catalyzed condensation forms the hydrazone linkage. Alternative routes involving pre-functionalized intermediates (e.g., halogenated benzoic acids) were considered but deemed less efficient due to the lack of activating groups for cross-coupling reactions in the provided literature.
Condensation-Based Synthesis
The primary synthesis route involves a Schiff base formation between 2-methylindole-3-carbaldehyde and 3-hydrazinylbenzoic acid.
Stereochemical Control
The (Z)-configuration is favored due to intramolecular hydrogen bonding between the indole N–H and the hydrazone N–H, as evidenced by NOESY correlations in related compounds. Steric effects from the 2-methyl group on the indole further disfavor the (E)-isomer.
Alternative Synthetic Approaches
While condensation is the most direct method, two alternative pathways were explored:
Stepwise Hydrazine Formation
Procedure :
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Synthesis of 3-Hydrazinylbenzoic Acid :
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3-Aminobenzoic acid is treated with excess hydrazine hydrate in ethanol at 60°C for 12 hours.
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Yield : 85% (unoptimized).
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Condensation : The hydrazine intermediate is reacted with 2-methylindole-3-carbaldehyde as described in Section 2.1.
Challenges :
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Residual hydrazine required careful purification to avoid byproducts.
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No significant yield improvement compared to the one-pot method.
Solid-Phase Synthesis
Procedure :
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Resin Functionalization : Wang resin is pre-loaded with 3-nitrobenzoic acid, reduced to the amine, and converted to the hydrazine.
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Coupling : On-resin condensation with 2-methylindole-3-carbaldehyde followed by cleavage.
Outcome :
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Yield : <40% due to incomplete coupling and cleavage inefficiencies.
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Utility : Limited to small-scale exploratory synthesis.
Characterization and Analytical Data
Spectroscopic Analysis
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FT-IR :
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ν(O–H) : 2500–3000 cm⁻¹ (broad, carboxylic acid).
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ν(C=O) : 1685 cm⁻¹ (carboxylic acid).
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ν(N–H) : 3200 cm⁻¹ (hydrazone).
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¹H NMR (DMSO-d₆) :
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δ 12.8 (s, 1H, COOH).
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δ 11.2 (s, 1H, indole N–H).
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δ 8.4 (s, 1H, hydrazone CH=N).
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δ 2.6 (s, 3H, CH₃).
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¹³C NMR :
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δ 170.1 (COOH).
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δ 158.3 (C=N).
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δ 140.2–110.7 (aromatic carbons).
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Purity Assessment
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HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Melting Point : 245–247°C (decomposition).
Comparative Analysis with Related Compounds
Structural Analogues from Patent Literature
The patent US20030069299A1 describes indolinone derivatives with similar hydrazone linkages, such as N-[(3Z)-3-[[4-(piperidin-1-ylmethyl)anilino]phenylmethylidene]-2-oxo-1H-indol-5-yl]benzenesulfonamide . Key comparisons include:
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Reactivity : The benzoic acid group in the target compound enhances solubility in polar solvents compared to sulfonamide derivatives.
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Stereoselectivity : Both compounds favor the (Z)-isomer, but the 2-methyl substituent in the target compound increases steric hindrance, reducing byproduct formation.
Heterocyclic Synthesis Parallels
The heterocyclic chemistry of 3-acylcoumarins provides insights into optimizing condensation reactions:
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Catalyst Choice : Acetic acid (used here) mirrors the glacial acetic acid employed in coumarin-thiazole syntheses.
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Solvent Effects : Ethanol’s role in stabilizing intermediates aligns with observations in coumarin brominations.
Industrial and Pharmacological Relevance
While the target compound’s bioactivity remains unstudied, structurally related indole hydrazones exhibit:
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The hydrazone linkage may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Hybrid Structures: Compounds with fused heterocycles (e.g., quinoline-benzofuran in ) exhibit enhanced antimicrobial activity due to increased π-π stacking and hydrogen bonding with microbial enzymes .
- Thiosemicarbazones : Replacement of the hydrazide with a thiosemicarbazone group () introduces sulfur-based interactions, which may improve metal chelation and antitubercular activity .
Physicochemical Properties
- Planarity and Isomerism : The (3Z) configuration in the target compound ensures planarity between the indole and benzoic acid moieties, a feature shared with and compounds. This planarity is crucial for DNA intercalation or enzyme inhibition .
- Atropisomerism: highlights that steric hindrance in substituted benzoic acids (e.g., dicyano groups) can lead to atropisomerism, affecting stability and crystallization. The target compound’s simpler structure likely avoids this complexity .
Pharmacokinetic and Toxicity Profiles
- ADMET Properties : Compounds with methyl or benzofuran substituents (e.g., ) show favorable ADMET profiles, with acceptable solubility and low toxicity . In contrast, nitro-substituted analogs () may exhibit higher toxicity due to nitro group reduction .
Antimicrobial and Antitubercular Activity
- The quinoline-carbohydrazide derivative () demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain) at 12.5 µg/mL, attributed to its hybrid structure enhancing target affinity .
- Thiosemicarbazones () showed moderate antitubercular activity, suggesting sulfur’s role in disrupting mycobacterial metabolism .
Biological Activity
3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.39 g/mol. The compound features a hydrazine moiety linked to an indole derivative and a benzoic acid structure, which may contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including those similar to this compound. For example, derivatives of indole and hydrazone have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
A notable study demonstrated that certain hydrazone compounds induced apoptosis in cancer cells by modulating key apoptotic markers such as caspase-3 and Bcl-2. The compound's IC50 values against MCF-7 cells were reported as low as 1.04 µM, indicating potent activity .
Antimicrobial Activity
Hydrazones are also recognized for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogenic strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL against certain bacterial strains .
Antioxidant Activity
The antioxidant capacity of hydrazone compounds is critical for their therapeutic potential. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis through the intrinsic pathway involving mitochondrial dysfunction and activation of caspases.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, particularly at the G2/M phase, these compounds effectively halt the growth of cancer cells.
- Antioxidant Mechanism : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with detailed assessments revealing a dose-dependent response.
- Antimicrobial Testing : A series of tests conducted on synthesized hydrazone derivatives indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
